4-(4-Fluorophenyl)-3-fluorophenol - 349665-92-5

4-(4-Fluorophenyl)-3-fluorophenol

Catalog Number: EVT-1729667
CAS Number: 349665-92-5
Molecular Formula: C12H8F2O
Molecular Weight: 206.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Fluorophenyl β-D-glucoside

  • Compound Description: This compound is a β-D-glucoside formed by the glycosylation of 2-fluorophenol. It was produced by the marine microalga Amphidinium crassum, both in cultured and immobilized forms, as a means of bioremediation for fluorophenols. []

3-Fluorophenyl β-D-glucoside

  • Compound Description: Similar to 2-Fluorophenyl β-D-glucoside, this compound is a β-D-glucoside formed by the glycosylation of 3-fluorophenol by the marine microalga Amphidinium crassum. []

4-Fluorophenyl β-D-glucoside

  • Compound Description: This compound is a β-D-glucoside formed through the glycosylation of 4-fluorophenol by the marine microalga Amphidinium crassum. []

trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidine

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, notably (-)-Paroxetine. Both enantiomers of this compound can be obtained in pure forms via Candida antarctica lipase-catalyzed enantioselective acylation. []

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

  • Compound Description: This compound is an intermediate in the synthesis of (-)-Paroxetine. Its absolute configuration and prevalent conformations were determined using vibrational circular dichroism (VCD) spectroscopy. Analysis of the VCD spectra revealed that this compound exists solely in a chair conformation with equatorial positioning of the fluorophenyl, hydroxymethyl, and methyl substituents. []

4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine

  • Compound Description: Quantum chemical calculations were used to study radical-induced dehydration reactions of this compound to understand the environmental fate of paroxetine-derived radicals. Results indicated that the loss of water from an N-centered radical cation, leading to the formation of an imine intermediate, was the most probable process. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

  • Compound Description: This small catecholic amide, CPAM, was synthesized and demonstrated a threefold reduction in blood sugar levels in a study using streptozotocin-induced diabetic rats. It also exhibited antibacterial activity against various bacterial strains, including Mycobacterium smegmatis, Pseudomonas aeruginosa, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). []

(3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

  • Compound Description: Enantiomeric enrichment of this compound was achieved through crystallization, yielding the racemate and a mother liquor with high enantiomeric purity. Infrared spectroscopy confirmed the racemate's composition, while NMR spectroscopy in the presence of R-Mosher acid was used to determine the enantiomeric composition. []

trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines

  • Compound Description: (S)-Mosher acid (1) was utilized as a chiral solvating agent to induce chemical-shift differences (Δδ) in the NMR spectra of chiral trans-4-fluorophenyl-3-substituted-1-methylpiperidines. The magnitude of Δδ varied depending on the substituent at position 3 of the piperidine ring and was significant enough for specific protons and the fluorine in the 4-fluorophenyl group to allow for enantiomeric composition determination. []

1-(4-Fluorophenyl)-3-phenylprop-2-en-1-ones

  • Compound Description: This series of compounds were synthesized via Claisen-Schmidt condensation and their effects on Bovine Serum Albumin (BSA) in solution were investigated. Spectrophotometric analysis revealed that these compounds interacted with BSA regardless of the type or position of the substituent. []

3-[2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-ylideneamino]-2-thioxoimidazolidin-4-one

  • Compound Description: This novel bis heterocyclic compound, containing both piperidone and thiohydantoin nuclei, was synthesized and characterized. Its chemopreventive potential against 7,12-dimethylbenz[a]anthracene (DMBA)-induced buccal pouch carcinogenesis was investigated. Results showed a reduction in lipid peroxidation and an elevation of glutathione (GSH), glutathione peroxidase (GPx), and glutathione S-transferase (GST) in the oral mucosa of tumor-bearing animals, suggesting potential chemopreventive effects. []

(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This new fluorinated chalcone was synthesized and its structure was characterized. Crystallization occurred in the centrosymmetric space group P21/c, stabilized by C–H⋯O, C–H⋯F interactions, and π⋯π contacts. The chalcone crystal exhibited a high third-order nonlinear susceptibility (χ(3)) value, suggesting potential as a nonlinear optical material. []

1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

  • Compound Description: Two polymorphs of this chalcone analog have been identified, with the second polymorph reported later exhibiting differences in dihedral angles, bond lengths, and crystal packing compared to the initially reported structure. Both polymorphs are stabilized by weak intermolecular C—H⋯π-ring interactions, but they differ in their cell parameters and molecular geometries. [, ]

1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile (DFD)

  • Compound Description: DFD, a clinically approved haemorrhagins inhibitor, effectively neutralized viper venom-induced haemorrhagic activity in a dose-dependent manner. Docking studies indicated that DFD binds to the hydrophobic pocket of snake venom metalloproteases (SVMPs), suggesting its potential as a potent first-aid agent in snakebite management. []

[1,2-Diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) Complexes

  • Compound Description: Enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes with various leaving groups were synthesized and evaluated for cytotoxicity against breast and prostate cancer cell lines. The (R,R)-4F-Ph/iProp-PtCl2 complex demonstrated the most potent antiproliferative activity, suggesting the influence of leaving groups and diamine ligand configuration on anticancer effects. []

N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

  • Compound Description: GNE-A is a potent and selective MET kinase inhibitor with potential for treating human cancers. Preclinical studies demonstrated favorable pharmacokinetic properties and projected human dose estimates. []

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

  • Compound Description: This compound was synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide using the Hantzsch thiazole synthesis method. Its structure was confirmed via spectroscopic data (IR, 1H-NMR, 13C-NMR, mass spectrometry), and it exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []

3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one

  • Compound Description: In this compound, two fluorophenyl groups and a butyl group are equatorially oriented on a piperidine ring, which adopts a chair conformation. Crystal structure analysis revealed a dihedral angle of 72.1 (1)° between the mean planes of the phenyl rings, and weak N—H⋯O and C—H⋯F interactions forming [] motifs that link molecules into infinite C(6) chains. []

Properties

CAS Number

349665-92-5

Product Name

4-(4-Fluorophenyl)-3-fluorophenol

IUPAC Name

3-fluoro-4-(4-fluorophenyl)phenol

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C12H8F2O/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7,15H

InChI Key

NRBIGGXSQDASKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)F

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.